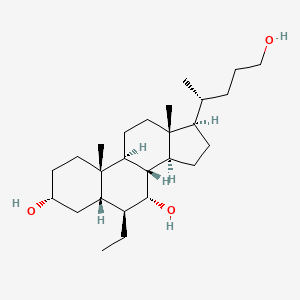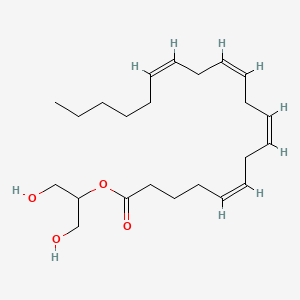
2-アラキドノイルグリセロール
説明
2-Arachidonoylglycerol (2-AG) is an endocannabinoid, an endogenous agonist of the CB1 receptor and the primary endogenous ligand for the CB2 receptor . It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol . It is present at relatively high levels in the central nervous system, with cannabinoid neuromodulatory effects .
Synthesis Analysis
2-AG is synthesized from arachidonic acid-containing diacylglycerol (DAG) . The synthesis of 2-AG involves a three-step procedure. The enzymatic synthesis of 1,3-dibenzoyl glycerol starts from glycerol. Then, the compound is coupled with arachidonic acid (AA) to give the protected 2-AG. Finally, an enzymatic alcoholysis reaction is set up to achieve 2AG, with yields higher than 98% and highly regioselective .
Molecular Structure Analysis
The molecular formula of 2-AG is C23H38O4 . Its average mass is 378.545 Da and its monoisotopic mass is 378.277008 Da .
Chemical Reactions Analysis
The breakdown of 2-AG is more complicated with at least eight different enzymes participating. These enzymes can either degrade 2-AG into its components, arachidonic acid and glycerol, or transform 2-AG into highly bioactive signal molecules .
Physical and Chemical Properties Analysis
2-AG is an amphiphilic molecule, which complicates its use as a drug-like molecule due to its instability in aqueous media .
科学的研究の応用
合成と生体触媒
2-AGは、異性化を回避する2段階の酵素プロセスによって合成され、これはカンナビノイド受容体に対する内因性アゴニストとしての生物学的活性を維持するために不可欠です。 この方法は、ミューコル・ミエイの固定化リパーゼの使用を含み、2-AGを良好な効率で、副生成物が最小限に抑えられて得ることが示されています .
神経保護と神経炎症
研究では、網膜CB1カンナビノイド受容体と反応性ミクログリアに対する2-AGの影響が調査されています。 2-AGは、神経変性と神経炎症を伴う網膜疾患において、神経保護剤と抗炎症剤として作用することがわかりました .
エンドカンナビノイド系の調節
2-AGは、エンドカンナビノイド系内の調節因子として重要な役割を果たし、感情状態や痛覚に影響を与えます。 2-AGの同定と定量は、医学的および病理学的プロセスへの影響を理解するために不可欠です .
心血管疾患
心血管疾患の文脈では、2-AGの潜在的な治療効果が調査されています。 研究では、2-AGはTGF-β1とSmad2/3の上方調節を阻害し、心筋線維化を軽減し、特に糖尿病マウスにおける心臓機能を改善する可能性があることが示唆されています .
カンナビノイド受容体アゴニズム
カンナビノイド受容体の内因性リガンドとして、2-AGのアゴニスト作用は、中枢および末梢器官全体でのさまざまな生理学的機能におけるその役割の中心です。 そのレベルの変化は、ホメオスタシスと細胞の定常状態に大きく影響を与える可能性があります .
治療開発
2-AGレベルの調節は、外因性投与によるか、内因性産生の増強によるかにかかわらず、治療的意義があります。 たとえば、2-AGレベルを上昇させることにより、CB1受容体の発現に影響を与えることなく、興奮毒性からの神経保護を提供し、ミクログリアの活性化を軽減することができます .
作用機序
Target of Action
2-Arachidonoylglycerol (2-AG) is an endogenous cannabinoid ligand . It primarily targets the cannabinoid receptors CB1 and CB2 . It also acts as a potent agonist at GPR55 . These receptors play crucial roles in various physiological processes, including pain sensation, emotional state, and synaptic plasticity .
Mode of Action
2-AG interacts with its targets, the CB1, CB2, and GPR55 receptors, by acting as a full agonist . This means it binds to these receptors and activates them, leading to various changes in the body. For instance, it regulates neurotransmitter release in the central nervous system .
Biochemical Pathways
2-AG is synthesized from arachidonic acid-containing diacylglycerol (DAG) . It plays a key role in the endocannabinoid system, a complex cell-signaling system involved in regulating a range of functions and processes. 2-AG is involved in different forms of synaptic plasticity . It also plays a significant role in the resolution of acute pain and provides analgesic benefits to neuropathic, gastrointestinal, inflammatory, and chemotherapy-induced pain .
Pharmacokinetics
The pharmacokinetic properties of 2-AG are still under investigation. It’s known that 2-ag is synthesized on demand and has a short-lived transmission . A study on guinea pigs found that the volume of distribution at steady state (Vss), total plasma clearance (CL), and half-life (t1/2β) of 2-AG were 0.21 ± 0.025 L kg−1, 9.2 ± 1.5 L h−1 kg−1, and 17.7 ± 3.8 min, respectively .
Result of Action
The activation of cannabinoid receptors by 2-AG results in various molecular and cellular effects. For instance, it’s involved in the regulation of neurotransmitter release . It also contributes to the resolution of acute pain and provides analgesic benefits to various types of pain . Furthermore, it’s been suggested that 2-AG plays a role in the rewarding effects of ethanol .
Action Environment
The action of 2-AG can be influenced by various environmental factors. For example, ethanol has been shown to affect 2-AG’s effects on synaptic transmission and behavior . Additionally, the concentration of 2-AG in the nervous tissue may influence its analgesic and antinociceptive effects .
将来の方向性
Pharmacological modulation of 2-AG signalling stands as a potential new therapeutic target in treating major depressive disorder (MDD). Particular emphasis is given to the pharmacological augmentation of 2-AG levels by monoacylglycerol lipase (MAGL) inhibitors and the modulation of CB2 receptors . Furthermore, 2-AG might be a novel therapeutic target in the treatment of cardiovascular disease .
生化学分析
Biochemical Properties
2-AG is involved in various biochemical reactions. It interacts with enzymes such as phospholipase C (PLC) and diacylglycerol lipase (DAGL), which mediate its formation . It is synthesized from arachidonic acid-containing diacylglycerol (DAG) . The interactions between 2-AG and these enzymes are crucial for its synthesis and function within the body.
Cellular Effects
2-AG has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is a key regulator of neurotransmitter release in the central nervous system .
Molecular Mechanism
The molecular mechanism of 2-AG involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the cannabinoid CB1 receptor, influencing the release of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-AG can change over time. For example, brain 2-AG levels are instantaneously and dramatically increased approximately 60-fold upon brain removal from the cranium . With 5 minutes of brain global ischemia, 2-AG levels are also increased, but less dramatically .
Dosage Effects in Animal Models
The effects of 2-AG can vary with different dosages in animal models. For instance, 2-AG potently and dose-dependently stimulated feeding in mice . The presence of CB1R antagonist O-2050 disrupted profiles of ECS component expression and increased axonal growth .
Metabolic Pathways
2-AG is involved in several metabolic pathways. It is synthesized from arachidonic acid-containing diacylglycerol (DAG) . The activities of phospholipase C (PLC) and diacylglycerol lipase (DAGL) mediate its formation .
Transport and Distribution
2-AG enters the cell by a specific 2-AG transporter, via the putative anandamide transporter, or by simple diffusion . This transport and distribution within cells and tissues are crucial for its function.
Subcellular Localization
The subcellular localization of 2-AG and any effects on its activity or function are crucial for understanding its role in the body. For instance, in retinal ganglion cell axonal growth, the subcellular localization of 2-AG is consistent with the formation of eCB-enriched hotspots .
特性
IUPAC Name |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRCTBLIHCHWDZ-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017454 | |
| Record name | 2-Arachidonylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53847-30-6 | |
| Record name | 2-Arachidonylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53847-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 2-arachidonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Arachidonylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ARACHIDONOYLGLYCEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


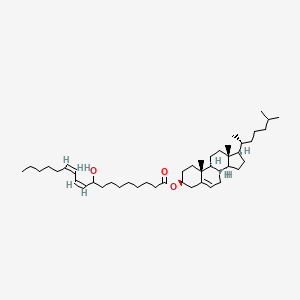
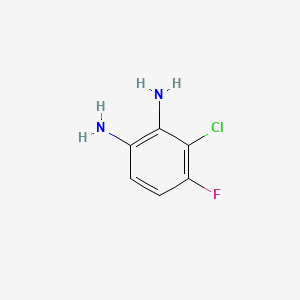
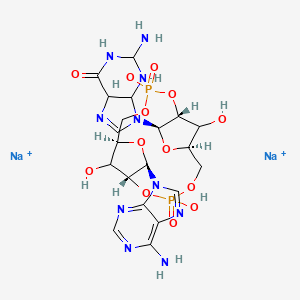
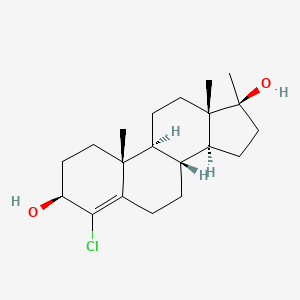
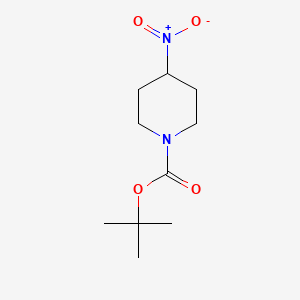
![5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)phenyl]pyrimidine](/img/structure/B593882.png)
